1-(3-Methoxyphenyl)-2-(methylamino)ethanol
Overview
Description
1-(3-Methoxyphenyl)-2-(methylamino)ethanol is a chemical compound that belongs to the class of phenylethanolamines. It is also known as 3-Methoxyamphetamine or Methoxyphenamine. This compound is commonly used as a research chemical and has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Antioxidant and Anti-inflammatory Properties
Phenolic compounds like tyrosol and hydroxytyrosol, found in olives, olive oil, and wine, exhibit high antioxidant, anti-inflammatory, antiviral, and anti-tumor properties. These characteristics make them a subject of interest in medical research, including their application in dentistry for their potential anti-inflammatory, antioxidant, and anti-tumor activities (Ramos et al., 2020).
Biofuel and Renewable Energy
Ethanol and methanol, as biofuels, have been extensively studied for their potential to reduce exhaust emissions from spark-ignition engines and their role as renewable energy carriers. Ethanol's role in improving engine performance, reducing emissions, and its renewable nature highlight the importance of research into alternative fuels and their derivatives (Yusuf & Inambao, 2018).
Environmental Impact
Studies on ethanol-diesel blends provide insights into the environmental benefits of using biofuel blends, including reduced particulate emissions in compression-ignition engines. These findings underscore the need for continued research into the environmental impacts of alternative fuels and their constituents, including compounds related to 1-(3-Methoxyphenyl)-2-(methylamino)ethanol (Hansen et al., 2005).
Chemical Synthesis and Industrial Applications
The study and application of chemical compounds in industrial processes, such as the synthesis of 1,2-oxazines and related compounds, play a crucial role in the development of new materials and chemicals. The versatility of these compounds in chemical reactions and their potential applications in various industries highlight the importance of research into novel chemical structures (Sainsbury, 1991).
properties
IUPAC Name |
1-(3-methoxyphenyl)-2-(methylamino)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-11-7-10(12)8-4-3-5-9(6-8)13-2/h3-6,10-12H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGVURPVSKJORL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=CC=C1)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301005313 | |
Record name | 1-(3-Methoxyphenyl)-2-(methylamino)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301005313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-2-(methylamino)ethanol | |
CAS RN |
84989-50-4, 92188-49-3 | |
Record name | Methylphenylephrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084989504 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-Methoxyphenyl)-2-(methylamino)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301005313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 92188-49-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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